Chiral Purity and Enantiomeric Excess: Differentiated Procurement for Asymmetric Synthesis Applications
1-Amino-3-morpholinopropan-2-ol is commercially available in three distinct stereochemical forms: racemic mixture (CAS 39849-45-1), (R)-enantiomer (CAS 452105-38-3), and (S)-enantiomer (CAS 452105-36-1) . The (S)-enantiomer has been specifically investigated as a chiral precursor in the synthesis of pharmaceutical agents where stereochemical configuration is critical for target binding . Vicinal amino alcohols with defined chirality serve as essential inputs for stereoselective morpholine synthesis via copper-catalyzed oxyamination reactions, where the stereochemical outcome of the product is directly dependent on the configuration of the starting amino alcohol [1].
| Evidence Dimension | Stereochemical forms available for procurement |
|---|---|
| Target Compound Data | Three distinct forms: racemate, (R)-enantiomer (CAS 452105-38-3), (S)-enantiomer (CAS 452105-36-1) |
| Comparator Or Baseline | 3-Morpholinopropylamine (CAS 123-00-2): achiral compound lacking stereocenter; 3-Morpholinopropanol (CAS 4441-30-9): achiral compound lacking stereocenter |
| Quantified Difference | Target compound possesses C2 stereocenter enabling enantioselective applications; comparators are achiral molecules with no stereochemical differentiation capacity |
| Conditions | Commercial availability assessment; structural comparison |
Why This Matters
For asymmetric synthesis programs, the availability of enantiomerically pure forms eliminates the need for costly and time-consuming chiral resolution steps, directly impacting project timelines and synthesis route efficiency.
- [1] Sequeira FC, et al. Stereoselective Synthesis of Morpholines via Copper-Promoted Oxyamination of Alkenes. Journal of Organic Chemistry. 2012; 77(16): 6966-6972. View Source
